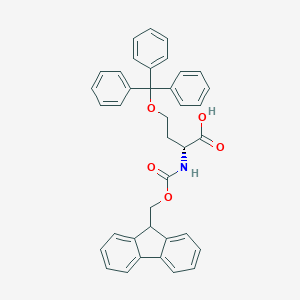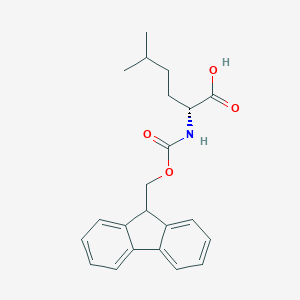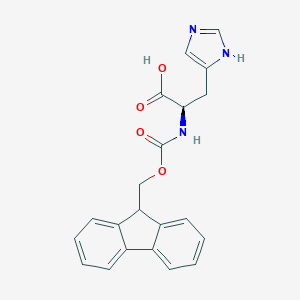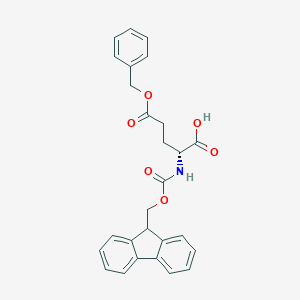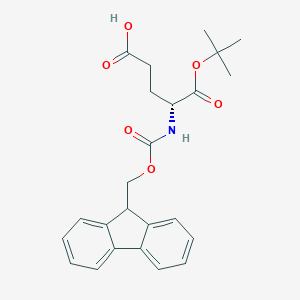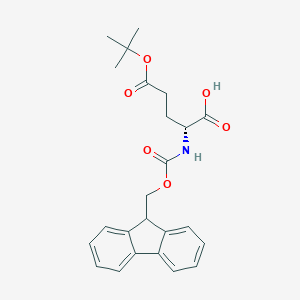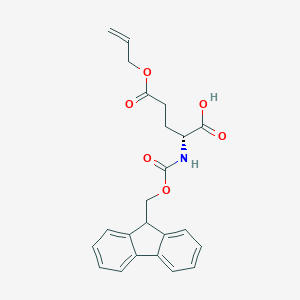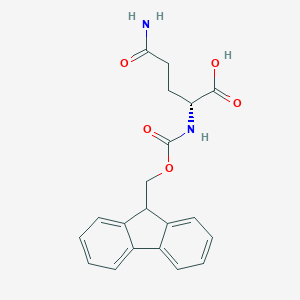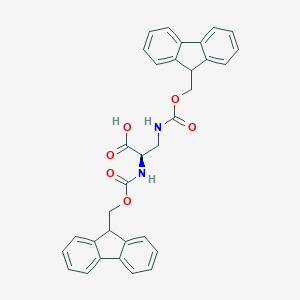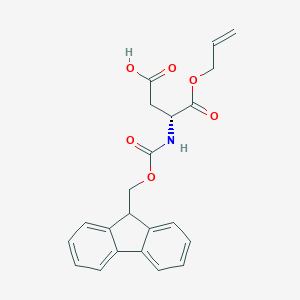
Fmoc-D-Asp-OAll
描述
Fmoc-D-Asp-OAll: , also known as N-α-fluorenylmethyloxycarbonyl-D-aspartic acid α-allyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis as a protected amino acid building block. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and an allyl ester group that protects the carboxyl function.
科学研究应用
Chemistry: Fmoc-D-Asp-OAll is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the incorporation of D-aspartic acid residues into peptides.
Biology: In biological research, peptides containing D-aspartic acid are studied for their role in protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Peptides synthesized using this compound are investigated for their potential therapeutic applications, including as enzyme inhibitors, antimicrobial agents, and drug delivery systems.
Industry: The compound is used in the pharmaceutical industry for the production of peptide-based drugs and in the biotechnology industry for the development of diagnostic assays and biosensors.
作用机制
Target of Action
Fmoc-D-Asp-OAll, also known as Fmoc-L-aspartic acid 1-allyl ester , is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains that are being synthesized. It is used to add an aspartic acid residue to the peptide chain during the synthesis process .
Mode of Action
This compound interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group of this compound is removed, allowing the aspartic acid residue to be added to the growing peptide chain . The allyl ester group (OAll) in the compound is orthogonally protected, which means it can be selectively removed in the presence of Fmoc- and tBu-based protecting groups . This facilitates the synthesis of branched esters, amides, lactones, and lactams incorporating an aspartyl unit .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. By adding aspartic acid residues to peptide chains, this compound can influence the structure and function of the synthesized peptides .
Result of Action
The result of this compound’s action is the successful addition of aspartic acid residues to peptide chains during the synthesis process . This can influence the properties of the synthesized peptides, potentially affecting their biological activity, stability, and interactions with other molecules.
Action Environment
The action of this compound is influenced by the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, it is typically stored at a temperature between 2-8°C .
生化分析
Biochemical Properties
Fmoc-D-Asp-OAll plays a crucial role in biochemical reactions, particularly in the synthesis of peptides It interacts with various enzymes, proteins, and other biomolecules during this process
Molecular Mechanism
The molecular mechanism of this compound involves its role as a building block in peptide synthesis It exerts its effects at the molecular level through its incorporation into peptides, potentially influencing the function of these peptides
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Asp-OAll typically involves the protection of the amino and carboxyl groups of D-aspartic acid. The process begins with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-aspartic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The carboxyl group is then protected by converting it into an allyl ester using allyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Fmoc-D-Asp-OAll undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the allyl ester group can be removed using palladium-catalyzed hydrogenation.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; palladium on carbon (Pd/C) with hydrogen gas for allyl ester removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) as coupling reagents.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc and allyl ester groups yields D-aspartic acid.
Peptides: Coupling reactions result in the formation of peptides with D-aspartic acid residues.
相似化合物的比较
Fmoc-D-Asp-OtBu: N-α-fluorenylmethyloxycarbonyl-D-aspartic acid tert-butyl ester.
Fmoc-L-Asp-OAll: N-α-fluorenylmethyloxycarbonyl-L-aspartic acid α-allyl ester.
Fmoc-D-Glu-OAll: N-α-fluorenylmethyloxycarbonyl-D-glutamic acid α-allyl ester.
Comparison:
Fmoc-D-Asp-OtBu: Similar to Fmoc-D-Asp-OAll but with a tert-butyl ester protecting group instead of an allyl ester. The choice between these compounds depends on the specific deprotection conditions required.
Fmoc-L-Asp-OAll: The L-isomer of this compound. The D- and L-isomers have different stereochemistry, which can affect the biological activity and properties of the resulting peptides.
Fmoc-D-Glu-OAll: Similar to this compound but with a glutamic acid residue instead of aspartic acid. The additional methylene group in glutamic acid can influence the peptide’s structure and function.
属性
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVIWUCCRKNHY-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427378 | |
| Record name | Fmoc-D-Asp-OAll | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204246-17-3 | |
| Record name | Fmoc-D-Asp-OAll | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


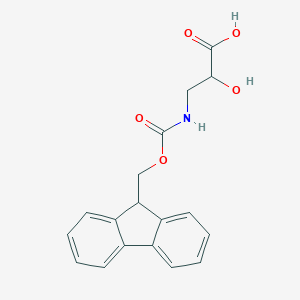
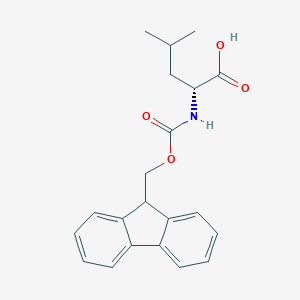
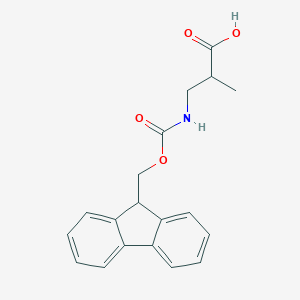
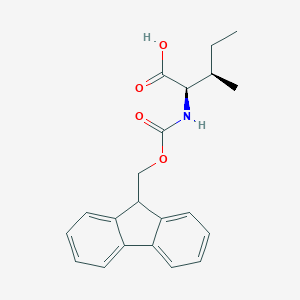
![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)
